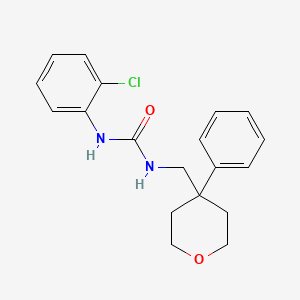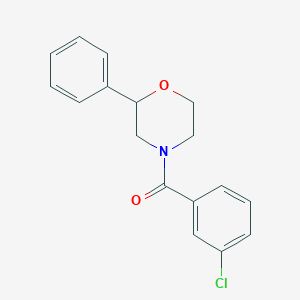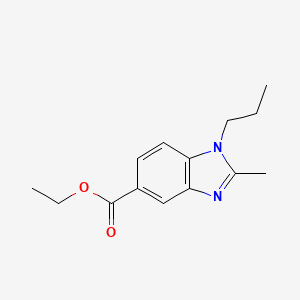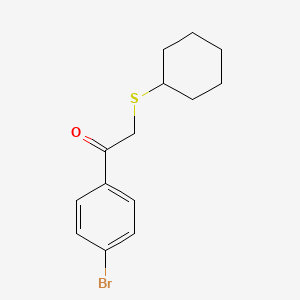
1-(2-chlorophenyl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea is a chemical compound that has been studied for its potential therapeutic applications. This compound, also known as CP-690,550 or Tofacitinib, has been found to have immunosuppressive properties and has been investigated for its use in treating various autoimmune diseases.
Aplicaciones Científicas De Investigación
Hydrogel Formation and Material Properties
The study by Lloyd and Steed (2011) explores the formation of hydrogels by a related urea compound in various acidic conditions. It reveals how the rheology and morphology of these gels can be fine-tuned through the choice of anion, showcasing the compound's potential in material science for creating customizable gel materials with specific physical properties (Lloyd & Steed, 2011).
Anticancer Potential
Gaudreault et al. (1988) synthesized derivatives of a closely related urea compound, evaluating their cytotoxicity against human adenocarcinoma cells. The research indicates the potential of these compounds as anticancer agents, highlighting the role of specific structural features in their cytotoxic activities (Gaudreault et al., 1988).
Protective Groups in Oligonucleotide Synthesis
Reese, Serafinowska, and Zappia (1986) discuss the use of a related compound as a protective group in the synthesis of oligoribonucleotides. The compound’s stability under specific conditions makes it suitable for protecting sensitive molecular parts during complex chemical syntheses, demonstrating its utility in biochemistry and molecular biology (Reese, Serafinowska, & Zappia, 1986).
Corrosion Inhibition
Bahrami and Hosseini (2012) investigated the inhibition effect of a similar urea compound on mild steel corrosion in hydrochloric acid solutions. Their findings suggest that these compounds can serve as effective corrosion inhibitors, with potential applications in industrial maintenance and materials science (Bahrami & Hosseini, 2012).
Insecticidal Properties
Mulder and Gijswijt (1973) describe the insecticidal activity of a related compound, emphasizing its unique mode of action that interferes with cuticle deposition in insects. This suggests the compound's potential in developing new insecticides with specific action mechanisms, contributing to agricultural pest management (Mulder & Gijswijt, 1973).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[(4-phenyloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-16-8-4-5-9-17(16)22-18(23)21-14-19(10-12-24-13-11-19)15-6-2-1-3-7-15/h1-9H,10-14H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLRMTVXXKGMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2783835.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2783836.png)
![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2783837.png)
![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B2783838.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-1H-pyrrole-2-sulfonamide](/img/structure/B2783840.png)

![3-Methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2783842.png)


![N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2783845.png)
![2-[(2,4-difluorophenyl)sulfonylamino]benzoic Acid](/img/structure/B2783847.png)

![Tert-butyl 2-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-3,3-dimethylbutanoate](/img/structure/B2783850.png)